Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18080659
InChI: InChI=1S/C12H14N2.ClH/c1-9-3-5-11-7-10(8-13-2)4-6-12(11)14-9;/h3-7,13H,8H2,1-2H3;1H
SMILES:
Molecular Formula: C12H15ClN2
Molecular Weight: 222.71 g/mol

Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride

CAS No.:

Cat. No.: VC18080659

Molecular Formula: C12H15ClN2

Molecular Weight: 222.71 g/mol

* For research use only. Not for human or veterinary use.

Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride -

Specification

Molecular Formula C12H15ClN2
Molecular Weight 222.71 g/mol
IUPAC Name N-methyl-1-(2-methylquinolin-6-yl)methanamine;hydrochloride
Standard InChI InChI=1S/C12H14N2.ClH/c1-9-3-5-11-7-10(8-13-2)4-6-12(11)14-9;/h3-7,13H,8H2,1-2H3;1H
Standard InChI Key YQIMTFNDRRIYQG-UHFFFAOYSA-N
Canonical SMILES CC1=NC2=C(C=C1)C=C(C=C2)CNC.Cl

Introduction

Chemical Identity and Structural Characterization

Systematic Nomenclature and Molecular Formula

Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride is formally designated as N-methyl-1-(2-methylquinolin-6-yl)methanamine hydrochloride under IUPAC nomenclature . Its molecular formula is C₁₂H₁₅ClN₂, with a molecular weight of 230.71 g/mol (calculated from the anhydrous form). The hydrochloride salt enhances aqueous solubility, a critical feature for pharmacological formulations .

Structural Features and Stereoelectronic Properties

The compound comprises a quinoline scaffold substituted with a methyl group at position 2 and a methylamine moiety at position 6 via a methylene bridge. Key structural attributes include:

  • Quinoline core: A bicyclic system with a benzene ring fused to a pyridine ring, enabling π-π stacking interactions with biological targets.

  • Methylamine side chain: A secondary amine functional group that participates in hydrogen bonding and protonation-dependent solubility .

The InChI code (1S/C₁₂H₁₄N₂·ClH/c1-9-3-5-11-7-10(8-13-2)4-6-12(11)14-9;/h3-7,13H,8H2,1-2H3;1H) and InChI key (YQIMTFNDRRIYQG-UHFFFAOYSA-N) provide unambiguous identifiers for computational modeling and database referencing .

Synthesis and Manufacturing Processes

Synthetic Routes

The synthesis typically involves a Mannich-type reaction between 2-methylquinolin-6-amine and formaldehyde under acidic conditions, followed by methylation and hydrochloride salt formation. A representative pathway is outlined below:

  • Quinoline alkylation: 2-Methylquinoline reacts with formaldehyde in the presence of hydrochloric acid to form the intermediate iminium ion.

  • Amine methylation: The intermediate undergoes nucleophilic attack by methylamine, yielding the tertiary amine product.

  • Salt formation: Treatment with hydrogen chloride in ethanol precipitates the hydrochloride salt .

Optimization and Yield

Reaction conditions (temperature: 60–80°C, solvent: ethanol/water mixture) achieve yields of 70–85% with a purity of ≥95% after recrystallization . Critical parameters include stoichiometric control of formaldehyde and rigorous pH monitoring to prevent side reactions.

Physicochemical and Analytical Properties

Physical Characteristics

PropertyValue
Physical formWhite to off-white powder
Melting pointNot reported
SolubilitySoluble in water, DMSO
Storage conditionsRoom temperature, dry environment

Spectroscopic Data

  • ¹H NMR (D₂O): δ 8.65 (d, 1H, quinoline-H), 7.95–7.30 (m, 3H, aromatic), 4.20 (s, 2H, CH₂NH), 2.85 (s, 3H, NCH₃), 2.60 (s, 3H, quinoline-CH₃).

  • IR (KBr): 3400 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=N quinoline), 750 cm⁻¹ (C-Cl) .

Biological Activity and Mechanistic Insights

ADMET Profiling (Predicted)

ParameterPrediction
Lipophilicity (LogP)2.1 ± 0.3
Water solubilityHigh (≥10 mg/mL)
CYP450 inhibitionModerate (CYP3A4)
Plasma protein binding85–90%

Data derived from SwissADME models indicate favorable pharmacokinetics, though experimental validation is required .

Hazard StatementPrecautionary Measure
H302: Harmful if swallowedAvoid ingestion; use PPE
H315: Skin irritationWear gloves and lab coats
H319: Eye irritationUse safety goggles
H335: Respiratory irritationUse in ventilated areas

Emergency Procedures

  • Inhalation: Move to fresh air; seek medical attention if symptoms persist.

  • Skin contact: Wash with soap and water; remove contaminated clothing .

Industrial and Research Applications

Pharmaceutical Intermediates

This compound serves as a precursor for antibiotic conjugates and kinase inhibitors. Recent patents highlight its incorporation into cleavable linkers for antibody-drug conjugates (ADCs), improving tumor-targeted delivery .

Material Science

The quinoline core’s luminescent properties are exploited in organic light-emitting diodes (OLEDs), though applications remain exploratory.

Future Directions and Challenges

Research Gaps

  • In vivo toxicology: No chronic exposure studies available.

  • Structure-activity relationships: Impact of substituents on quinoline position 6 needs elucidation.

Opportunities

  • Antiviral agents: Quinoline derivatives show activity against RNA viruses, including SARS-CoV-2 .

  • Sustainable synthesis: Catalytic methods to reduce formaldehyde usage warrant investigation.

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